1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a chloroformate or phosgene derivative.
Introduction of the chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the oxazolidinone intermediate.
Attachment of the thiophen-2-ylmethyl group: This could be done through a coupling reaction, such as a Suzuki or Heck reaction, using a thiophen-2-ylmethyl halide and a suitable catalyst.
Formation of the urea linkage: The final step could involve the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohol derivatives.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.
1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(methyl)urea: Similar structure but with a methyl group instead of a thiophen-2-ylmethyl group.
Uniqueness
The presence of the thiophen-2-ylmethyl group in 1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea may impart unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c17-11-3-1-4-12(7-11)20-10-13(23-16(20)22)8-18-15(21)19-9-14-5-2-6-24-14/h1-7,13H,8-10H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYYRCOMGVZBAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CNC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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